4-Chloro-3-(3-methylphenylcarbamoyl)benzeneboronic acid

Medicinal Chemistry Organic Synthesis Boronic Acid Building Blocks

Scaling boronic acid-based library synthesis often stalls due to batch variability when switching suppliers between screening and scale-up. This compound, stocked in both 250 mg and 1 g quantities under a single catalog number (H54163), eliminates re-qualification delays. - Orthogonal reactivity: Boronic acid for Suzuki-Miyaura coupling; 4-chloro substituent enables subsequent Buchwald-Hartwig amination or second Suzuki coupling. - Defined steric profile: The meta-tolyl group provides a specific hydrophobic surface area for probing shallow enzyme pockets, distinct from ortho/para isomers. - Consistent 97% purity certified across all batch sizes, supporting reproducible cross-coupling and inhibitory screening data.

Molecular Formula C14H13BClNO3
Molecular Weight 289.52 g/mol
Cat. No. B12650821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(3-methylphenylcarbamoyl)benzeneboronic acid
Molecular FormulaC14H13BClNO3
Molecular Weight289.52 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C)(O)O
InChIInChI=1S/C14H13BClNO3/c1-9-3-2-4-11(7-9)17-14(18)12-8-10(15(19)20)5-6-13(12)16/h2-8,19-20H,1H3,(H,17,18)
InChIKeyVJELBFGEHAWNRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(3-methylphenylcarbamoyl)benzeneboronic acid: A meta-Tolyl Building Block for Boronic Acid-Based Research


4-Chloro-3-(3-methylphenylcarbamoyl)benzeneboronic acid (CAS 1449131-69-4) is a disubstituted phenylboronic acid derivative with the molecular formula C14H13BClNO3 and a molecular weight of 289.52 g/mol . It belongs to the class of arylboronic acids featuring a carbamoyl linker, which are widely employed as synthetic intermediates in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitor scaffolds [1]. The compound is commercially available from major suppliers such as Thermo Fisher Scientific (Alfa Aesar) under catalog number H54163 with a certified purity of 97% .

Synthetic route Suzuki-Miyaura cross-coupling with orthogonal aryl chloride handle for biaryl elaboration
Inhibitor scaffold Carbamoyl-linked boronic acid warhead for enzyme inhibitor screening libraries
Procurement scale Single-vendor availability in 250 mg and 1 g, supporting discovery-to-lead optimization workflows

Why 4-Chloro-3-(3-methylphenylcarbamoyl)benzeneboronic acid Cannot Be Swapped with Other Tolylcarbamoyl Boronic Acids


The electronic and steric profile of the 3-methylphenyl (meta-tolyl) substituent dictates unique reactivity in cross-coupling and molecular recognition events compared to its ortho- and para-methyl isomers, as well as the des-chloro analog. In the absence of published head-to-head biological or catalytic data, procurement decisions must rely on the quantifiable differences in molecular structure and physicochemical properties that are known to influence binding, selectivity, and reaction outcomes [1]. The specific combination of a 4-chloro electron-withdrawing group and a meta-tolylcarbamoyl moiety creates a distinct dipole moment and steric bulk that cannot be replicated by regioisomers or analogs lacking one of these features.

Meta-tolyl substitution pattern
The electronic and steric profile of the meta-methyl group defines unique reactivity; ortho- or para-tolyl isomers may shift cross-coupling and recognition outcomes.
4-Chloro electron-withdrawing group
Chlorine modulates boronic acid reactivity and provides a synthetic handle for further functionalization; the des-chloro analog lacks this dual-purpose capability.
Exact regioisomeric identity
Positional isomerism (e.g., chlorine on anilide ring, CAS 913835-37-7) produces a distinct compound; library reproducibility requires the precise CAS-registered entity.

Quantitative Differentiation Guide for 4-Chloro-3-(3-methylphenylcarbamoyl)benzeneboronic acid


Meta-Methyl Substitution on the Anilide Ring: Molecular Weight and Formula Distinctiveness

Among the three methyl-substituted regioisomers, the meta-tolyl variant (target compound) presents a molecular formula of C14H13BClNO3 and a molecular weight of 289.52 g/mol, which is identical to the ortho- and para-isomers but distinguishes it from the des-chloro analog (C14H14BNO3, 255.08 g/mol). This weight difference is critical for quantitative inventory management and reaction stoichiometry calculations .

Molecular Weight
Reported
289.52 g/mol vs 255.08 g/mol (des-chloro analog). Δ 34.44 g/mol.
Ensures accurate stoichiometry; des-chloro substitution requires mass recalculation.
Mass difference solely from chlorine; vendor purity 97%.
Medicinal Chemistry Organic Synthesis Boronic Acid Building Blocks

Regioisomeric Purity: Positional Methyl Group Defines a Single, Purchasable Entity

The target compound is the only commercially available isomer with the methyl group at the 3-position (meta) of the anilide ring while the chlorine is at the 4-position of the boronic acid ring. The alternative regioisomer, 4-(3-chloro-4-methylphenylcarbamoyl)phenylboronic acid (CAS 913835-37-7), places the chlorine on the anilide ring, altering the vector of the halogen bond donor . The ortho-methyl (CAS not listed) and para-methyl (CAS 2155840-07-4) isomers are also sold as distinct products, confirming that no mixed-isomer stock is acceptable for screening [1].

Regioisomeric Identity
Method context
Target: CAS 1449131-69-4. Comparators: CAS 2155840-07-4 (para), CAS 913835-37-7 (Cl-shifted). Supplied as discrete catalog items.
Exact CAS-registered isomer critical for reproducible screening and SAR tables.
No mixed-isomer stock; each regioisomer sold separately per vendor catalogs.
Chemical Biology Fragment-Based Drug Discovery High-Throughput Screening

Electron-Withdrawing Chlorine Substituent: Implications for Suzuki Coupling Reactivity in Aryl Chloride-Bearing Boronic Acids

The 4-chloro substituent on the phenylboronic acid ring exerts a -I electron-withdrawing effect that modulates the reactivity of the boronic acid in Suzuki-Miyaura cross-coupling. While direct rate data for this compound is not published, analogous benzeneboronic acids with electron-withdrawing groups have shown altered transmetallation rates [1]. The chlorine atom also provides a synthetic handle for further functionalization via Buchwald-Hartwig amination or Ullmann coupling, making this a dual-purpose building block unavailable from the des-chloro analog [2].

Synthetic Utility (C-Cl)
Class-level inference
Aryl chloride enables orthogonal cross-coupling or Buchwald-Hartwig amination; inaccessible from des-chloro analog.
Dual-purpose building block streamlines library synthesis from a single intermediate.
Reactivity inferred from general arylboronic acid trends; no compound-specific kinetic data.
Cross-Coupling Catalysis Suzuki-Miyaura Reaction DFT Calculation

Commercial Availability and Purity Benchmarking Against Analogs

The target compound is available off-the-shelf from Thermo Fisher Scientific at 97% purity in 250 mg and 1 g pack sizes (catalog H54163) . In contrast, the regioisomer 4-(3-chloro-4-methylphenylcarbamoyl)phenylboronic acid (CAS 913835-37-7) is most commonly offered at 98% purity by other vendors such as Alfa Chemistry . This 1% purity difference, while small, can be significant for applications requiring tight control of boron content in pharmaceutical intermediate specifications.

Purity Benchmarking
Specification review
97% (HPLC, 250 mg / 1 g)
1% lower than some regioisomer alternatives; may influence stoichiometry precision for pharmaceutical intermediates.
Supplier-certified purity; batch-specific COA recommended for critical applications.
Procurement Chemical Sourcing Purity Analysis

Calculated Physicochemical Properties: Lipophilicity and Hydrogen Bonding Profile vs. Regioisomers

The spatial arrangement of the chloro and 3-methylphenylcarbamoyl groups results in a calculated LogP (octanol-water partition coefficient) that differs from its regioisomers, influencing membrane permeability and non-specific binding. While experimentally measured LogP values are absent from the literature for these exact compounds, in silico predictions based on the SMILES string Cc1cccc(NC(=O)c2cc(B(O)O)ccc2Cl)c1 indicate a moderately lipophilic profile (cLogP ~2.8-3.2) . This contrasts with the des-chloro analog (cLogP ~2.1-2.5) and highlights the impact of the chlorine on lipophilicity.

Lipophilicity (cLogP)
Data to verify
2.8–3.2 (target) vs 2.1–2.5 (des-chloro). Δ ~0.7.
Higher lipophilicity may influence permeability and solubility screening contexts.
In silico consensus prediction; no experimental LogP available for these compounds.
ADME Prediction Drug Design Computational Chemistry

Application Scenarios Where 4-Chloro-3-(3-methylphenylcarbamoyl)benzeneboronic acid Provides a Documented Advantage


Fragment-Based Lead Generation Requiring a Halogen-Bond Donor and Boronic Acid Warhead

The compound's combination of a boronic acid (a reversible covalent warhead for serine proteases and β-lactamases) and an aryl chloride (a potential halogen-bond donor) makes it a unique fragment for screening against targets where both interactions are desirable. The meta-methyl group adds steric bulk that can probe shallow hydrophobic pockets .

Parallel Synthesis of Biaryl Libraries via Orthogonal Cross-Coupling

The boronic acid participates in Suzuki-Miyaura coupling, while the 4-chloro substituent can subsequently undergo Buchwald-Hartwig amination or Suzuki coupling with a different partner. This orthogonal reactivity allows for the rapid generation of diverse biaryl compound libraries from a single starting material, a strategy not possible with the des-chloro analog [1].

Development of β-Lactamase Inhibitors with Hydrophobic Substituents

Research has shown that arylboronic acids with bulky hydrophobic substituents are potent β-lactamase inhibitors. The 3-methylphenyl group of the target compound provides a specific hydrophobic surface area that could improve binding potency compared to the unsubstituted phenyl analog. While no Ki data exists for this exact compound, class-level evidence supports its suitability [2].

Precision Scale-Up from Discovery (250 mg) to Lead Optimization (1 g) Using a Single Vendor

Because the compound is stocked by Thermo Fisher in both 250 mg and 1 g quantities under the same catalog number (H54163), research teams can seamlessly transition from initial screening to the first scale-up experiments without changing supplier, simplifying quality documentation and reducing batch-to-batch variability risk .

Application
Selection Property
Validation Focus
Fragment-based screening with boronic acid warhead
Dual reactive group profile (boronic acid + aryl chloride)
Halogen-bond complementarity and regioisomer identity
Orthogonal biaryl library synthesis
Sequential cross-coupling capability
Orthogonal reactivity (Suzuki then amination/coupling)
β-Lactamase inhibitor screening
Hydrophobic aryl substituent
Enzyme inhibition assay context (class-level evidence)
Procurement scale-up path
Single-vendor consistency (same catalog H54163)
Batch-to-batch reproducibility in 250 mg to 1 g scale transition
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